molecular formula C19H18N4O3S2 B2666013 3-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868974-65-6

3-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2666013
M. Wt: 414.5
InChI Key: VBIGNPIJIWMFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Nematocidal Activity

A study focused on the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, revealing compounds with significant nematocidal activity against Bursaphelenchus xylophilus. These compounds, including 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, demonstrated higher mortality rates compared to the commercial seed coating agent Tioxazafen, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).

Heterocyclic Compound Synthesis

Research into N-benzoylthioamides' reactivity with hydrazines and hydroxylamine has led to the formation of heterocycles like 1H-1,2,4-triazoles and 1,2,4-oxadiazoles, respectively. This foundational work provides insights into the synthesis pathways for creating various heterocyclic compounds, demonstrating the versatility of thioamide derivatives in organic synthesis (Whitfield & Papadopoulos, 1981).

Antimicrobial Activity of Derivatives

A study synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands and assessed their antimicrobial activity. This research highlighted moderate activity against bacteria and fungi, contributing to the understanding of thiazole derivatives' potential in developing new antimicrobial agents (Vinusha et al., 2015).

Electrochemical C–H Thiolation

A metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation has been developed. This process allows for the dehydrogenative coupling of N-(hetero)arylthioamides to form benzothiazoles and thiazolopyridines, showcasing an innovative approach to constructing these compounds without the need for metal catalysts or additional reagents (Qian et al., 2017).

properties

IUPAC Name

3-methoxy-N-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-12-6-3-4-9-15(12)20-16(24)11-27-19-23-22-18(28-19)21-17(25)13-7-5-8-14(10-13)26-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIGNPIJIWMFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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